[6-[3,5-disulfooxy-2-(sulfooxymethyl)-6-[2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate
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Overview
Description
Muparfostat, also known as PI-88, is a mixture of highly sulfated, monophosphorylated mannose oligosaccharides. It is derived from the extracellular phosphomannan of the yeast Pichia (Hansenula) holstii. Muparfostat has potential antiangiogenic activity and is primarily investigated for its use in treating various cancers, including hepatocellular carcinoma, liver cancer, melanoma, and multiple myeloma .
Preparation Methods
Muparfostat is synthesized through a series of chemical reactions involving the sulfonation of natural oligosaccharides. The preparation involves regioselective glycosylations of mannose-polyol n-pentenyl glycosides (NPG) acceptors with 1,2-methyl orthoesters (MeOE) glycosyl donors . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Muparfostat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Muparfostat has a wide range of scientific research applications, including:
Chemistry: Used as a heparan sulfate mimetic to study the inhibition of heparanase, an enzyme involved in the degradation of heparan sulfate in the extracellular matrix.
Industry: Utilized in the development of new therapeutic agents targeting angiogenesis and tumor growth.
Mechanism of Action
Muparfostat exerts its effects by inhibiting new blood vessel growth (angiogenesis) through two primary mechanisms:
Heparan sulfate mimicry: This causes inhibition of heparanase, preventing the release of angiogenic growth factors from the extracellular matrix.
Interaction with angiogenic growth factors: Muparfostat binds with high affinity to vascular endothelial growth factor (VEGF), fibroblast growth factor-1 (FGF-1), and fibroblast growth factor-2 (FGF-2), reducing their functional activity.
Comparison with Similar Compounds
Muparfostat is compared with other heparan sulfate mimetics, such as:
Heparin: A high molecular weight heparan sulfate mimetic with potent anticoagulant activity, making it unsuitable for cancer therapeutics.
PG545 (Pixatimod): A related heparan sulfate mimetic with improved properties, currently in clinical trials for cancer treatment.
Muparfostat is unique due to its specific structure and high affinity for angiogenic growth factors, making it a promising candidate for cancer therapy.
Properties
Molecular Formula |
C18H33O49PS10 |
---|---|
Molecular Weight |
1385.1 g/mol |
IUPAC Name |
[6-[3,5-disulfooxy-2-(sulfooxymethyl)-6-[2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H33O49PS10/c19-68(20,21)52-1-4-8(61-72(31,32)33)12(64-75(40,41)42)15(66-77(46,47)48)17(55-4)58-10-7(60-71(28,29)30)5(2-53-69(22,23)24)56-16(14(10)65-76(43,44)45)59-13-11(63-74(37,38)39)9(62-73(34,35)36)6(3-54-70(25,26)27)57-18(13)67-78(49,50)51/h4-18H,1-3H2,(H2,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51) |
InChI Key |
RIYITPRTNFEGIA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2OS(=O)(=O)O)OC3C(C(C(OC3OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OP(=O)(O)O |
Origin of Product |
United States |
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